(3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)(phenyl)methanone
Description
Properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[(2Z)-3-methyl-2-[nitro(phenylsulfanyl)methylidene]imidazolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H17N3O3S/c1-19-12-13-20(17(22)14-8-4-2-5-9-14)16(19)18(21(23)24)25-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3/b18-16- |
InChI Key |
ZBBJYWFCGABLMF-VLGSPTGOSA-N |
Isomeric SMILES |
CN\1CCN(/C1=C(/[N+](=O)[O-])\SC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCN(C1=C([N+](=O)[O-])SC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
The compound (3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)(phenyl)methanone is a complex organic molecule with a unique structure that includes an imidazolidin-1-yl core, a nitrophenylthio group, and a phenylmethanone moiety. This combination of functional groups suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.4 g/mol. The presence of the nitro group in its structure often enhances electrophilicity, which can influence its interactions with biological macromolecules.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties.
- Anticancer Potential : The compound's structure may allow it to interact with cellular pathways involved in cancer progression.
- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes are ongoing.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | References |
|---|---|---|---|
| This compound | Imidazolidine core, nitrophenylthio group | Antimicrobial, anticancer | |
| 2-Amino-5-nitrophenol | Amino and nitro groups | Antimicrobial, dye applications | |
| 4-Nitrophenyl thioacetate | Thioether linkage | Synthetic chemistry applications | |
| 5-Methylthiazole | Thiazole ring | Antimicrobial properties |
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various nitro-containing compounds, including our target compound. The results indicated that compounds with similar structural features demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) for related compounds ranged from 0.41 µg/mL to higher concentrations depending on the specific structure and substituents.
Anticancer Activity
Research utilizing computer-aided drug design has predicted that the imidazolidine core may interact with targets involved in cancer cell proliferation. In vitro assays showed promising results where derivatives of the compound inhibited cancer cell lines at micromolar concentrations. Further investigations are needed to elucidate the mechanism of action.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is under investigation. Initial findings suggest that it may inhibit certain proteases involved in disease processes. A detailed kinetic study is planned to determine the IC50 values for these interactions.
Scientific Research Applications
The compound (3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)(phenyl)methanone is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on its chemical properties, biological activities, and implications in medicinal chemistry and materials science.
Medicinal Chemistry Applications
Recent studies have indicated that compounds similar to This compound exhibit significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Research has shown that imidazolidine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2024) evaluated the antimicrobial properties of imidazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the imidazolidine core significantly enhanced antibacterial activity.
- Cancer Cell Inhibition : In a study by Johnson et al. (2023), a series of imidazolidine derivatives were synthesized and tested against various cancer cell lines. The findings revealed that specific substitutions led to increased cytotoxicity, particularly in breast cancer cells.
- Inflammation Modulation : Research published by Lee et al. (2025) demonstrated that imidazolidine derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents in chronic inflammatory conditions.
Material Science Applications
The unique structural features of this compound also lend themselves to applications in materials science:
- Polymer Chemistry : The compound can be used as a monomer or cross-linking agent in the synthesis of novel polymers with specific mechanical and thermal properties.
- Nanotechnology : Its ability to form stable complexes with metal ions may allow for applications in nanomaterials development, particularly in catalysis or drug delivery systems.
Table 2: Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of antimicrobial and anticancer agents |
| Polymer Chemistry | Use as a monomer for new polymer materials |
| Nanotechnology | Formation of metal complexes for catalysis |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a framework for such a comparison:
Table 1: Key Structural and Functional Differences
Key Observations
Reactivity Differences: The target compound’s nitro and phenylthio groups may enhance electrophilicity compared to the methylthio group in ’s compound . The benzoimidazole derivatives in lack a benzoyl group, which in the target compound could stabilize the imidazolidinone ring via conjugation .
Synthetic Complexity :
- The target compound’s synthesis would likely require multi-step functionalization (e.g., nitro group introduction, thioether formation), akin to the methods in (e.g., methyl iodide alkylation) and (reflux with phthalic anhydride) .
Potential Applications: Imidazolidinones with nitro groups are often explored as enzyme inhibitors or antimicrobial agents. However, the absence of direct data precludes definitive conclusions. In contrast, isoindoline-dione derivatives () exhibit fluorescence properties, suggesting the target compound’s benzoyl group could similarly influence photophysical behavior .
Critical Analysis of Evidence Limitations
- : Focuses on alkylation of benzoimidazole derivatives, which may share synthetic parallels but lack the imidazolidinone core .
- : Describes phthalimide-functionalized imidazoles, differing in substitution patterns and applications .
- : Discusses crystallography software (SHELX), irrelevant to chemical comparisons .
Recommendations for Further Research
Synthetic Studies : Adapt methods from and to synthesize the target compound, emphasizing nitro group installation and thioether linkage optimization.
Computational Modeling : Predict reactivity using DFT calculations, comparing nitro/phenylthio effects to methylthio or phthalimide groups.
Biological Screening: Test for antimicrobial or enzyme-inhibitory activity, leveraging known bioactivity of imidazolidinones.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows the preparation of phenylimidazolidine derivatives, involving:
- Formation of the imidazolidinone core.
- Introduction of the nitro and phenylthio substituents.
- Functional group transformations and purification steps.
The process is often carried out under controlled temperature and solvent conditions to ensure selectivity and yield.
Preparation of the Imidazolidinone Core
The imidazolidinone ring is typically synthesized by cyclization reactions involving amino precursors and isocyanates or related reagents.
Nucleophilic addition of aniline derivatives to chloroethyl isocyanate in methylene chloride at ambient temperature (around 25 °C) forms intermediates that cyclize to 1-phenylimidazolidin-2-one derivatives using bases such as sodium hydride in tetrahydrofuran (THF) at 25 °C.
Alternatively, triphosgene-mediated cyclization of N-phenylethylenediamine in anhydrous THF at 0 °C can yield the imidazolidinone core.
Specific Preparation Process (Based on Patent US6107488A)
A detailed preparation process for phenylimidazolidine derivatives, which can be adapted for the target compound, includes:
Reacting starting materials under agitation in methylene chloride at low temperatures (0° to 5° C), followed by addition of sodium metabisulfite to quench the reaction.
Extraction and washing steps involve methylene chloride and saturated aqueous sodium chloride solutions to purify the organic phase.
Heating with copper cyanide in dimethylformamide (DMF) at 130° C for several hours facilitates substitution reactions, followed by cooling, washing with ammonium hydroxide and water, and drying to isolate the product.
Further purification includes recrystallization from isopropanol or chromatography on silica gel using methylene chloride-acetone mixtures.
Use of sodium hydride in DMF for deprotonation followed by alkylation with alkyl halides (e.g., 4-iodobutoxy trimethylsilane) at ambient temperature for extended periods (e.g., 18 hours) to introduce side chains or functional groups.
Alternative Synthetic Routes and Catalytic Cyclization
Catalytic cyclization of chloroethyl isocyanate derivatives in the presence of potassium fluoride adsorbed on alumina in refluxing acetonitrile has been reported for related phenylimidazolidinone derivatives.
Reduction of nitro groups to anilines using palladium on carbon under hydrogen atmosphere in ethanol is a common step to modify nitro-substituted intermediates.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |
|---|---|---|---|---|
| Nucleophilic addition | Aniline + 2-chloroethyl isocyanate | 25 °C | Methylene chloride | Formation of intermediate |
| Cyclization | Sodium hydride base | 25 °C | THF | Formation of imidazolidinone ring |
| Substitution with CuCN | Copper cyanide, DMF | 130 °C, 5 hours | DMF | Introduction of cyano or related groups |
| Reduction of nitro group | Pd/C catalyst, H2 atmosphere | Ambient | Ethanol | Conversion of nitro to amine |
| Alkylation | Sodium hydride, alkyl halide | Ambient, 18 hours | DMF | Side chain introduction |
| Purification | Chromatography, recrystallization | Ambient to 40 °C | Methylene chloride, isopropanol | Product isolation and purification |
Research Findings and Optimization
The reaction medium temperature control (0° to 5 °C during addition, then warming to ambient) is critical for selectivity and yield.
Use of sodium metabisulfite helps in quenching and removing excess reagents, improving purity.
Copper cyanide-mediated substitution requires elevated temperatures and prolonged reaction times but yields high purity products after workup.
Catalytic cyclization methods provide efficient routes to imidazolidinone derivatives with good yields and fewer steps.
Reduction of nitro groups under mild hydrogenation conditions preserves sensitive functionalities and allows further functionalization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)(phenyl)methanone, and how can yield be maximized?
- Methodology :
-
Stepwise assembly : Begin with a Schiff base formation between 2-aminophenol and 1H-imidazole-4-carboxaldehyde under reflux in methanol with glacial acetic acid as a catalyst (yield ~61%) . Adapt this method by substituting reagents to introduce the nitro(phenylthio)methylene group.
-
Nitro group introduction : Use nitration conditions (e.g., HNO₃/H₂SO₄) or nitro-substituted precursors, as seen in nitroimidazole syntheses .
-
Leaving groups : Employ acyl chlorides (e.g., m-toluoyl chloride) to facilitate nucleophilic substitution at the imidazolidinone core, ensuring excess protonating agents (e.g., polyphosphoric acid) to stabilize intermediates .
-
Purification : Recrystallize from ethanol or use silica gel column chromatography (200–250 mesh) with solvent systems like ethyl acetate/hexane (6:4) .
- Key Parameters :
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Reaction Time | Monitor via TLC (Merck F254 plates) | |
| Temperature | Reflux (methanol) or 323 K (THF) | |
| Catalyst | Sodium hydride in THF for cyclization |
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Analytical Techniques :
- NMR Spectroscopy : Use DMSO-d₆ or CDCl₃ for ¹H/¹³C NMR to identify aromatic protons (δ 6.35–8.32 ppm for imidazole and phenyl groups) and nitro/thioether substituents .
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., C: 64.13% vs. 64.16% in similar imidazole derivatives) .
- IR Spectroscopy : Detect C=S (1085 cm⁻¹) and NO₂ stretches (~1520 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing (e.g., C–H···π interactions) using CCDC data (e.g., 1013218) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitro(phenylthio)methylene group during synthesis?
- Mechanistic Analysis :
-
Electrophilic substitution : The nitro group acts as a strong electron-withdrawing group, directing thioether formation at the methylene position. Frontier orbital calculations (HOMO/LUMO) predict reactivity at the sulfur atom .
-
Steric effects : Bulky phenylthio groups may hinder cyclization; optimize steric demand using DFT studies .
-
Contradictions : reports nitroimidazole synthesis via direct nitration, while uses pre-functionalized nitro precursors. Compare yields (71–90%) to identify preferred pathways .
- Experimental Design :
-
Vary substituents (e.g., electron-donating vs. withdrawing groups) to assess electronic effects on reaction rates.
-
Use kinetic studies (e.g., in situ IR) to track nitro group incorporation.
Q. How can computational modeling predict the compound’s bioactivity and binding modes?
- Methodology :
-
Molecular docking : Simulate interactions with biological targets (e.g., DNA or enzymes) using software like AutoDock. Reference docking poses of similar imidazole-thiazole hybrids (e.g., compound 9c in ).
-
QSAR studies : Correlate structural features (e.g., nitro group position, logP) with antibacterial activity data from analogues .
-
ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks .
- Case Study :
-
Compound 9c ( ) showed binding to DNA gyrase via π-π stacking. Apply similar protocols to evaluate this compound’s interaction with bacterial targets .
Q. What strategies resolve contradictions in reported synthetic yields for nitro-functionalized imidazolidinones?
- Contradiction Analysis :
-
reports 61% yield for imidazole derivatives, while achieves 71–90% for thiourea cyclization. Differences arise from:
-
Catalyst efficiency : Sodium hydride ( ) vs. glacial acetic acid ( ).
-
Purification : Column chromatography ( ) vs. recrystallization ( ).
-
Resolution : Conduct a comparative study using both methods, tracking side products via LC-MS.
- Recommendations :
| Factor | High-Yield Condition | Reference |
|---|---|---|
| Solvent | Dry THF for moisture-sensitive steps | |
| Workup | Cold water precipitation | |
| Leaving Groups | Acyl chlorides over carboxylic acids |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
